

The Genesis of LY-195448: A Detailed Synthetic Pathway

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Compound of Interest

Compound Name: LY-195448

Cat. No.: B10752209

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This technical guide delineates the original synthetic pathway for **LY-195448**, a phenethanolamine benzamide derivative of interest in pharmaceutical research. The synthesis involves a key coupling reaction between a silylated amine intermediate and styrene oxide, followed by deprotection. This document provides a comprehensive overview of the experimental protocols, quantitative data, and the logical flow of the synthesis.

Core Synthesis Overview

The synthesis of **LY-195448**, chemically known as 4-[3-[(2-hydroxy-2-phenylethyl)amino]-3-methylbutyl]benzamide, is principally achieved through a two-step process. The initial step involves the preparation of a silylated derivative of the key amine intermediate, 4-(3-amino-3-methylbutyl)benzamide. This activated intermediate is then reacted with styrene oxide to introduce the 2-hydroxy-2-phenylethyl group. The final step is a hydrolysis reaction to remove the silyl protecting group, yielding the target compound.

Experimental Protocols

Step 1: Silylation of 4-(3-amino-3-methylbutyl)benzamide

The purpose of this initial step is to increase the nucleophilicity of the primary amine on the 4-(3-amino-3-methylbutyl)benzamide intermediate, facilitating its reaction with the epoxide ring of styrene oxide.

Methodology: A solution of 4-(3-amino-3-methylbutyl)benzamide in a suitable aprotic solvent, such as dimethyl sulfoxide (DMSO), is treated with a silylating agent. A common agent for this purpose is N-trimethylsilylacetamide. The reaction mixture is heated to facilitate the formation of the N-silylated intermediate.

Step 2: Reaction of Silylated Intermediate with Styrene Oxide

This crucial step forms the carbon-nitrogen bond that constitutes the backbone of the final product.

Methodology: To the solution containing the in situ generated N-silylated derivative of 4-(3-amino-3-methylbutyl)benzamide, styrene oxide is added. The reaction is typically carried out at an elevated temperature, for instance, between 60-65°C, for a duration of approximately 20 hours to ensure complete reaction.

Step 3: Hydrolysis of the Silylated Intermediate

The final step is the removal of the trimethylsilyl protecting group to yield the desired 2-hydroxy-2-phenylethylamine derivative.

Methodology: The reaction mixture from the previous step is quenched by the addition of a dilute acidic solution in methanol, such as 1% hydrochloric acid, until the pH reaches approximately 2. This is followed by basification with a strong base, for example, 6N sodium hydroxide, to a pH of about 12. The product is then extracted using an organic solvent.

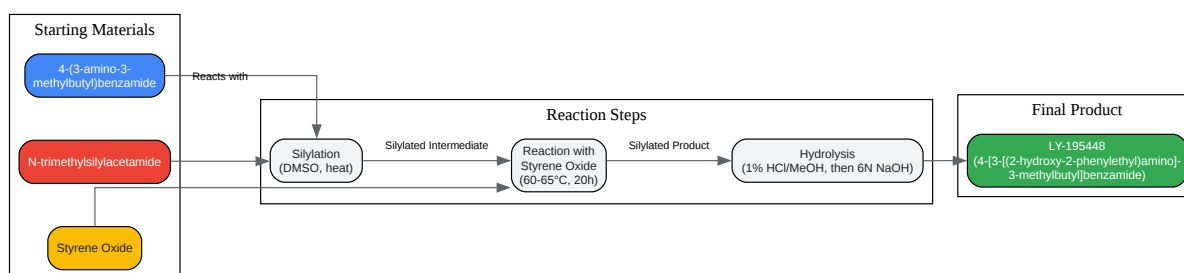
Quantitative Data

The following table summarizes the key quantitative data for the final product, **LY-195448**, as reported in the original synthesis.

| Parameter | Value |
|---|--|
| Molecular Formula | C ₁₉ H ₂₄ N ₂ O ₂ |
| Molecular Weight | 312.41 g/mol |
| Optical Rotation ([α] _D) | -29.8° (1% in methanol) |
| Optical Rotation ([α] ₃₆₅) | -99.8° (1% in methanol) |
| Ultraviolet Absorption (λ _{max}) | 244 nm (in methanol) |
| Molar Extinction Coefficient (ε) | 13,400 |
| Elemental Analysis (Calculated) | C, 73.05%; H, 7.74%; N, 8.97%; O, 10.24% |
| Elemental Analysis (Found) | C, 73.29%; H, 7.62%; N, 8.70%; O, 10.41% |
| Thin Layer Chromatography (R _f) | 0.26 (Silica gel with CHCl ₃ :methanol:conc. NH ₄ OH 100:10:1) |

Synthesis Pathway Diagram

The following diagram illustrates the logical flow of the original synthesis of **LY-195448**.



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Caption: Original synthesis pathway of **LY-195448**.

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